molecular formula C14H16ClNO3 B7630512 Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate

Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate

Cat. No. B7630512
M. Wt: 281.73 g/mol
InChI Key: HRGDFGCXIQYJHK-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate, also known as MCC, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its various biochemical and physiological effects.

Mechanism of Action

Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues including the central nervous system. Upon binding to the sigma-1 receptor, Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate induces conformational changes that result in the modulation of various intracellular signaling pathways. This includes the activation of protein kinase C, the inhibition of voltage-gated calcium channels, and the modulation of various ion channels.
Biochemical and Physiological Effects:
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the regulation of ion channels, and the modulation of neurotransmitter release. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate has several advantages for use in lab experiments. It is a selective agonist of the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. It is also relatively easy to synthesize and has a high affinity for the sigma-1 receptor. However, there are also limitations to the use of Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate in lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the use of Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate in scientific research. One potential area of research is the development of novel sigma-1 receptor agonists that have improved pharmacokinetic properties and increased efficacy. Another area of research is the investigation of the role of the sigma-1 receptor in various physiological processes such as pain perception, cognition, and mood regulation. Additionally, Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate may have potential therapeutic applications in the treatment of neurodegenerative diseases and other neurological disorders.

Synthesis Methods

Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 3-chlorophenylacetic acid with methylamine, followed by cyclization with acetic anhydride and reduction with sodium borohydride. The final product is obtained by esterification of the resulting piperidine carboxylic acid with methanol.

Scientific Research Applications

Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate has been extensively used in scientific research as a pharmacological tool to study the function of various neurotransmitter receptors. It has been shown to selectively bind to the sigma-1 receptor, which is involved in the modulation of various physiological processes such as pain perception, cognition, and mood regulation. Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate has also been used to study the effects of sigma-1 receptor activation on the regulation of intracellular calcium levels and the modulation of ion channels.

properties

IUPAC Name

methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-16-12(17)7-6-11(14(18)19-2)13(16)9-4-3-5-10(15)8-9/h3-5,8,11,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGDFGCXIQYJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)OC)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate

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